molecular formula C19H26N4O4 B1387688 tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate CAS No. 1170943-40-4

tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate

Cat. No.: B1387688
CAS No.: 1170943-40-4
M. Wt: 374.4 g/mol
InChI Key: FOPBMPVLUDCXRT-UHFFFAOYSA-N
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Description

Tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H26N4O4 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and neuroprotective activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with an oxadiazole ring and a methoxyphenyl group. Its molecular formula is C16H22N4O3C_{16}H_{22}N_{4}O_{3}, and it exhibits various pharmacological properties attributed to the unique arrangement of its functional groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study indicated that compounds with oxadiazole moieties exhibited significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. The IC50 values for some derivatives were reported as low as 0.65μM0.65\,\mu M .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.65Induces apoptosis via p53 activation
6eCEM-131.35Inhibits cell proliferation
6kU-9372.18Modulates apoptotic pathways

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit significant activity against various bacterial strains. For example, one study demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus10
Compound BEscherichia coli20
tert-butyl derivativePseudomonas aeruginosa15

Neuroprotective Effects

Emerging evidence suggests that oxadiazole derivatives may possess neuroprotective effects. One study indicated that certain derivatives could inhibit amyloid-beta aggregation, a key factor in Alzheimer’s disease pathology. The compound demonstrated a protective effect on astrocytes against amyloid-induced toxicity .

Case Studies

  • Study on Anticancer Properties : A series of novel substituted oxadiazoles were synthesized and tested against various cancer cell lines. The study found that compounds similar to this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Neuroprotection in vitro : In a model assessing the protective effects against amyloid-beta toxicity, the compound showed improved cell viability in treated astrocytes compared to untreated controls, suggesting its potential role in neurodegenerative disease management .

Properties

IUPAC Name

tert-butyl 4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-19(2,3)26-18(24)23-11-9-22(10-12-23)13-16-20-17(21-27-16)14-5-7-15(25-4)8-6-14/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPBMPVLUDCXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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